Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent for various diseases is being explored.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. This inhibition is achieved through the binding of the thiadiazole ring to the active site of the enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-thiol
Comparison: Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is unique due to the presence of the ethyl propanoate group, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it more suitable for certain applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-12-6(11)4-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) |
InChI Key |
HUUOTHYDUFYJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.